2-(5-Chloro-2-furyl)acetonitrile
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Overview
Description
2-(5-Chloro-2-furyl)acetonitrile is an organic compound with the molecular formula C6H4ClNO It is a derivative of furan, a heterocyclic organic compound, and contains a chloro substituent at the 5-position of the furan ring and a nitrile group at the acetonitrile position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-furyl)acetonitrile typically involves the chlorination of 2-furylacetonitrile. One common method is the reaction of 2-furylacetonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 5-position of the furan ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-furyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-(5-Chloro-2-furyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-furyl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furylacetonitrile: Lacks the chloro substituent, making it less reactive in certain chemical reactions.
5-Chloro-2-furancarboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
2-(5-Bromo-2-furyl)acetonitrile: Similar structure but with a bromo substituent, which can influence its chemical properties and reactivity.
Uniqueness
2-(5-Chloro-2-furyl)acetonitrile is unique due to the presence of both chloro and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C6H4ClNO |
---|---|
Molecular Weight |
141.55 g/mol |
IUPAC Name |
2-(5-chlorofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 |
InChI Key |
LYPMBMSWFYGEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)CC#N |
Origin of Product |
United States |
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